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Compound of Interest

Compound Name:
5-Bromo-4-methoxy-2-

methylbenzaldehyde

CAS No.: 1208795-91-8

Cat. No.: B2924202

Get Quote

Executive Summary & Compound Profile
5-Bromo-4-methoxy-2-methylbenzaldehyde is a tetrasubstituted aromatic aldehyde often

employed as an intermediate in the synthesis of complex Schiff bases and pharmaceutical

scaffolds. Its structural integrity relies on the precise regiochemical placement of the bromine

atom at the C5 position.

Molecular Formula: C

H

BrO

[1]

Molecular Weight: 229.07 g/mol [1]

Key Functional Groups: Conjugated Aldehyde, Aryl Methyl Ether (Methoxy), Aryl Bromide.
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The Analytical Challenge
The primary challenge in characterizing this compound is distinguishing it from:

The Precursor: 4-Methoxy-2-methylbenzaldehyde (incomplete bromination).

The Isomer: 5-Bromo-2-methoxy-4-methylbenzaldehyde (regioisomer formed via incorrect

starting material or rearrangement).

Experimental Methodology
To ensure reproducible spectral data, the following protocol is recommended. This method

minimizes moisture interference, which can obscure critical aldehyde C-H bands.

Sample Preparation Protocol
Technique: Attenuated Total Reflectance (ATR) is preferred for rapid screening. For high-

resolution fingerprinting (to resolve isomer differences), a KBr pellet is the gold standard.

Solvent Warning: Avoid chloroform or DCM for liquid cell analysis as their C-H stretches

overlap with the aldehyde doublet.

Workflow Diagram: Synthesis & Verification Logic
The following diagram outlines the decision-making process for validating the product using IR

markers.
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Crude Product
(Solid/Oil)

Sample Prep:
Dry KBr Pellet / Diamond ATR

Check 1600-1750 cm⁻¹
Is C=O present?

Check 2700-2850 cm⁻¹
Is Fermi Doublet present?

Yes (~1685 cm⁻¹)

Check 800-900 cm⁻¹
(Substitution Pattern)

Yes (Doublet)

Result: Precursor Detected
(Missing C-Br band)

Adjacent H bands
(1,2,4-subst)

Result: Isomer Detected
(Wrong Subst. Pattern)

Shifted bands

VALIDATED PRODUCT
5-Bromo-4-methoxy-2-methyl...

2 Isolated H bands
(1,2,4,5-subst)

Click to download full resolution via product page

Figure 1: Logical workflow for IR-based validation of 5-Bromo-4-methoxy-2-
methylbenzaldehyde.

Detailed Spectral Analysis
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The table below synthesizes experimental data from analogous systems and theoretical

prediction rules for tetrasubstituted benzenes.

Characteristic Peak Assignment Table
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Functional
Group

Frequency
(cm⁻¹)

Intensity
Vibrational
Mode

Diagnostic
Note

Aldehyde (C=O) 1680 – 1695 Strong C=O[2] Stretch

Conjugated with

aryl ring. Lower

freq than alkyl

aldehydes

(1730).

Aldehyde (C-H) 2850 & 2750 Medium

C-H Stretch

(Fermi

Resonance)

The "Fermi

Doublet." The

lower band

(2750) is critical

for distinguishing

aldehydes from

ketones/esters.

Aryl Ether (C-O) 1250 – 1265 Strong
C-O-C Asym

Stretch

Characteristic of

the methoxy

group attached

to the ring.

Aryl Ether (O-C) 1020 – 1040 Medium
O-CH₃ Sym

Stretch

Often sharp and

distinct.

Aromatic Ring 1580 – 1600 Med-Strong
C=C Ring

Stretch

"Breathing"

modes of the

benzene ring.

Aryl Bromide 550 – 650 Medium C-Br Stretch

Key differentiator

from precursor.

Often appears as

a new band in

the low-

frequency region.

Subst. Pattern 870 – 890 Strong C-H Out-of-Plane

(OOP)

Critical: 1,2,4,5-

tetrasubstitution

leaves two

isolated protons

(H3 and H6).
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Isolated H's

absorb at higher

freq (~880) than

adjacent H's.

Comparative Analysis: Product vs. Alternatives
This section explains why the spectrum looks the way it does compared to the most common

contaminants.

Comparison A: Target vs. Precursor (4-Methoxy-2-
methylbenzaldehyde)
The synthesis typically involves brominating the precursor. Incomplete reaction is a common

failure mode.

Mechanism of Change: The introduction of a heavy bromine atom at Position 5 (ortho to

methoxy) changes the reduced mass of the ring system and the substitution pattern.

Spectral Evidence:

Fingerprint Region (Critical):

Precursor (1,2,4-trisubstituted): Contains two adjacent protons (H5, H6). This creates a

strong splitting pattern in the 800–860 cm⁻¹ range.

Target (1,2,4,5-tetrasubstituted): The bromine replaces H5. Now, H3 and H6 are

isolated (no neighbors). The "adjacent H" bands disappear, replaced by sharp "isolated

H" bands near 880 cm⁻¹.

Low Frequency: The precursor lacks absorption in the 550–650 cm⁻¹ region (C-Br

stretch).

Comparison B: Target vs. Isomer (5-Bromo-2-methoxy-4-
methylbenzaldehyde)
If the starting material was 2-methoxy-4-methylbenzaldehyde, you will obtain the wrong isomer.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2924202?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Electronic Effect:

Target (4-OMe): The methoxy group is para to the methyl and meta to the aldehyde.

Isomer (2-OMe): The methoxy group is ortho to the aldehyde.[3]

Spectral Evidence:

Carbonyl Shift: In the Isomer (2-OMe), the oxygen of the methoxy group can interact

sterically or electrostatically with the carbonyl oxygen, often shifting the C=O stretch to a

slightly higher frequency (blue shift) compared to the Target.

Fingerprint: While both are 1,2,4,5-substituted, the specific position of the heavy bromine

relative to the dipole of the aldehyde alters the intensity ratios of the ring breathing modes

(1450–1600 cm⁻¹).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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